molecular formula C10H12ClNO B1453775 2-Chloro-5-(cyclobutoxymethyl)pyridine CAS No. 1248026-51-8

2-Chloro-5-(cyclobutoxymethyl)pyridine

Cat. No.: B1453775
CAS No.: 1248026-51-8
M. Wt: 197.66 g/mol
InChI Key: LNZYDUDIQPJZQQ-UHFFFAOYSA-N
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Description

2-Chloro-5-(cyclobutoxymethyl)pyridine is an organic compound with the molecular formula C10H12ClNO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(cyclobutoxymethyl)pyridine typically involves the reaction of 2-chloropyridine with cyclobutylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but optimized for large-scale production, including the use of automated systems for precise control of reaction conditions and efficient separation and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(cyclobutoxymethyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO, 80-120°C.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature to 50°C.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), reflux conditions.

Major Products:

    Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-Chloro-5-(cyclobutoxymethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of new drugs, particularly those targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(cyclobutoxymethyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways or bind to receptors in the central nervous system to modulate neurotransmitter activity.

Comparison with Similar Compounds

    2-Chloro-5-(chloromethyl)pyridine: Another pyridine derivative with similar reactivity but different substituents.

    2-Chloro-5-(methoxymethyl)pyridine: Similar structure but with a methoxy group instead of a cyclobutyl group.

    2-Chloro-5-(bromomethyl)pyridine: Contains a bromine atom instead of a chlorine atom.

Uniqueness: 2-Chloro-5-(cyclobutoxymethyl)pyridine is unique due to the presence of the cyclobutyl group, which can impart different steric and electronic properties compared to other similar compounds

Properties

IUPAC Name

2-chloro-5-(cyclobutyloxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-10-5-4-8(6-12-10)7-13-9-2-1-3-9/h4-6,9H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZYDUDIQPJZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OCC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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